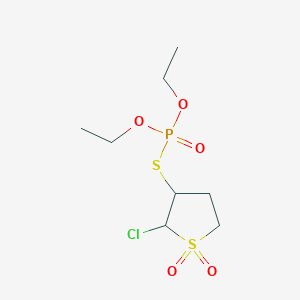
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is a complex organosulfur compound It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and various functional groups including chloro, diethoxyphosphoryl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the thiolane ring, followed by the introduction of the chloro and diethoxyphosphoryl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiolanes with different oxidation states.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide exerts its effects involves interactions with various molecular targets. The chloro and diethoxyphosphoryl groups can participate in binding interactions with enzymes and receptors, influencing their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
Dibenzothiophene 5,5-dioxide: Used in organic solar cells and other electronic applications.
Uniqueness
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
4915-25-7 |
|---|---|
Molecular Formula |
C8H16ClO5PS2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16ClO5PS2/c1-3-13-15(10,14-4-2)16-7-5-6-17(11,12)8(7)9/h7-8H,3-6H2,1-2H3 |
InChI Key |
PRKRQRXWOZRDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SC1CCS(=O)(=O)C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















